![molecular formula C16H22N2O2P2S2 B12560820 Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl- CAS No. 194871-02-8](/img/structure/B12560820.png)
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is a complex organophosphorus compound It is characterized by the presence of phosphinothioic acid groups attached to a 1,2-ethanediylbis(iminomethylene) backbone, with phenyl groups as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] typically involves the reaction of phosphinothioic acid derivatives with ethylenediamine and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acid derivatives.
Applications De Recherche Scientifique
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] involves its interaction with molecular targets through its phosphinothioic acid groups. These interactions can lead to the formation of stable complexes with metals or other substrates, influencing various biochemical pathways and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Phosphinothioic acid derivatives: Compounds with similar phosphinothioic acid groups but different backbones or substituents.
Phosphine oxides: Oxidized forms of phosphinothioic acids.
Phosphines: Reduced forms of phosphinothioic acids.
Uniqueness
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in a variety of chemical reactions makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
194871-02-8 |
|---|---|
Formule moléculaire |
C16H22N2O2P2S2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N,N'-bis[[hydroxy(phenyl)phosphinothioyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N2O2P2S2/c19-21(23,15-7-3-1-4-8-15)13-17-11-12-18-14-22(20,24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,23)(H,20,24) |
Clé InChI |
PPVOQRDNSFCOOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(CNCCNCP(=S)(C2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
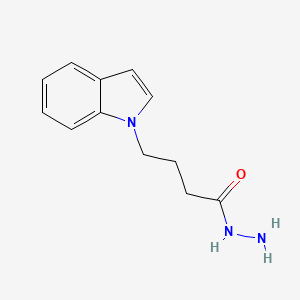
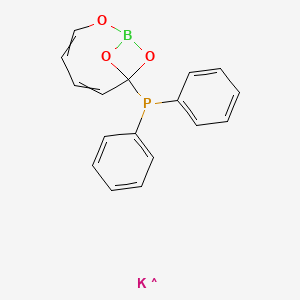

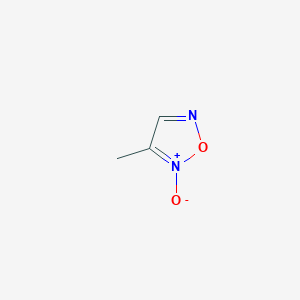
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)

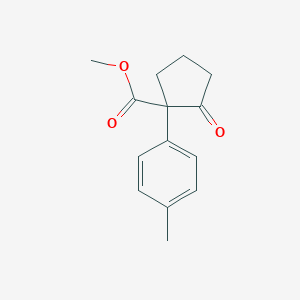
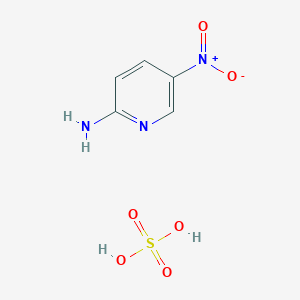
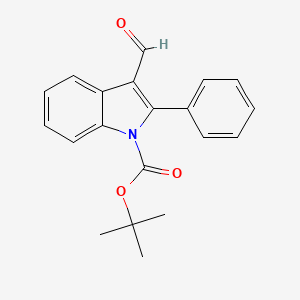
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
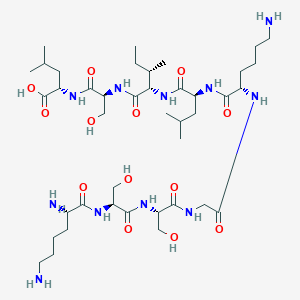
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
